![molecular formula C14H20BF2NO2 B1378066 6-Butyl-2-(3,5-difluorophenyl)-1,3,6,2-dioxazaborocane CAS No. 1190988-97-6](/img/structure/B1378066.png)
6-Butyl-2-(3,5-difluorophenyl)-1,3,6,2-dioxazaborocane
Overview
Description
6-Butyl-2-(3,5-difluorophenyl)-1,3,6,2-dioxazaborocane, also known as 6-BDF-1,3,6,2-DDB, is a synthetic compound that has recently been studied for its potential applications in scientific research. This compound is a dioxazaborocane, which is an organoboron compound composed of carbon, oxygen, and boron atoms. 6-BDF-1,3,6,2-DDB has unique properties that make it a promising candidate for various scientific and medical applications.
Scientific Research Applications
Organic Synthesis
Dioxazaborocanes have been highlighted for their use as direct reactants in organic chemistry. They can serve as intermediates in the synthesis of various organic compounds due to their stability and reactivity .
Boronic Adduct Isolation
Historically, dioxazaborocanes were utilized for isolating boronic adducts. This application takes advantage of their ability to form stable complexes with boronic compounds, which aids in isolation and characterization .
Structural Studies
The unique structure of dioxazaborocanes, particularly those with phenyl substituents, has been a subject of study. Their boron-nitrogen distances provide evidence for B←N transannular interactions, which are significant in understanding boron chemistry .
properties
IUPAC Name |
6-butyl-2-(3,5-difluorophenyl)-1,3,6,2-dioxazaborocane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BF2NO2/c1-2-3-4-18-5-7-19-15(20-8-6-18)12-9-13(16)11-14(17)10-12/h9-11H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKLQPZPVJFHBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCN(CCO1)CCCC)C2=CC(=CC(=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Butyl-2-(3,5-difluorophenyl)-1,3,6,2-dioxazaborocane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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